molecular formula C41H60N2O7 B1245059 Iejimalide B

Iejimalide B

Katalognummer B1245059
Molekulargewicht: 692.9 g/mol
InChI-Schlüssel: YVOFDUHVTLZRBY-CLRFZDQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lejimalide B is a macrolide that is isolated from the marine tunicate Eudistoma cf. rigida and exhibits potent in vitro cytotoxic activity. It has a role as a marine metabolite and an antineoplastic agent. It is a macrolide, an ether and a member of formamides. It derives from a L-serine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Iejimalide B, a marine macrolide, has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce cell-cycle arrest and apoptosis in cancer cells, particularly in breast and prostate cancer cell lines. For instance, Iejimalide B caused growth inhibition and induced apoptosis in MCF-7 breast cancer cells and LNCaP prostate cancer cells (McHenry et al., 2009); (Wang et al., 2008).

Inhibition of Lysosomal Vacuolar H+‐ATPase (V‐ATPase)

Iejimalide B has been found to inhibit the activity of vacuolar H+‐ATPase (V‐ATPase) in cancer cells. This inhibition is linked to the induction of S‐phase cell-cycle arrest and apoptosis in epithelial tumor cells, indicating a potential mechanism for its anticancer effects. This property is particularly significant in the context of epithelial tumor cells (McHenry et al., 2009).

Impact on Cell Cycle Kinetics and Gene Expression

Further research into Iejimalide B's impact on cell cycle kinetics and gene expression in prostate cancer cell lines has revealed its dose and time-dependent effects on cell number and cell cycle arrest. In LNCaP cells, it induced G0/G1 arrest and apoptosis, while in PC‐3 cells, it led to G0/G1 arrest followed by S phase arrest, highlighting its multifaceted impact on cell cycle dynamics (Wang et al., 2007).

Anti-Osteoclast Activity

Iejimalide B, along with other iejimalides, has shown anti-osteoclast activity, suggesting its potential use in treating bone-related diseases. This activity is attributed to its inhibition of V-ATPase, an enzyme critical for bone resorption by osteoclasts. This finding opens up new avenues for the application of iejimalide B in osteoporosis and related conditions (Kazami et al., 2006).

Synthesis and Derivative Studies

Significant research has also been dedicated to the synthesis of iejimalide B and its derivatives, aiming to enhance its availability and explore its potential in drug development. This includes the total synthesis of iejimalide B, which is crucial for its practical scaled-up synthesis and for preparing analogues for drug development efforts (Schweitzer et al., 2007); (Chen et al., 2011).

Eigenschaften

Produktname

Iejimalide B

Molekularformel

C41H60N2O7

Molekulargewicht

692.9 g/mol

IUPAC-Name

(2S)-N-[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]-2-formamido-3-hydroxypropanamide

InChI

InChI=1S/C41H60N2O7/c1-29-14-12-18-36(48-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(46)38(27-44)43-28-45)50-41(47)35(7)24-30(2)20-21-31(3)25-37(49-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39,44H,12,18-19,26-27H2,1-9H3,(H,42,46)(H,43,45)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1

InChI-Schlüssel

YVOFDUHVTLZRBY-CLRFZDQZSA-N

Isomerische SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](CO)NC=O)/C)C)OC)/C)OC)/C

Kanonische SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(CO)NC=O)C)C)OC)C)OC)C

Synonyme

iejimalide B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iejimalide B
Reactant of Route 2
Reactant of Route 2
Iejimalide B
Reactant of Route 3
Iejimalide B
Reactant of Route 4
Iejimalide B
Reactant of Route 5
Iejimalide B
Reactant of Route 6
Iejimalide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.